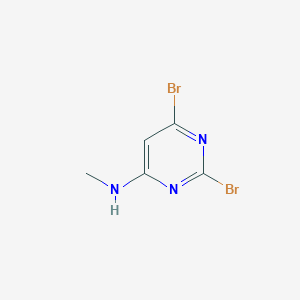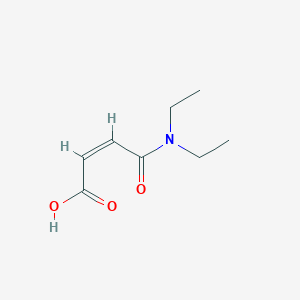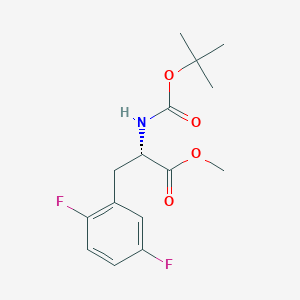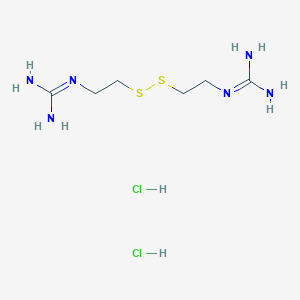
1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a disulfide bond linking two ethane-2,1-diyl groups, each attached to a guanidine moiety. The dihydrochloride form enhances its solubility in water, making it suitable for various biochemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride typically involves the following steps:
Formation of the Disulfide Bond: The initial step involves the oxidation of thiol groups to form a disulfide bond. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like ethanol or water.
Attachment of Ethane-2,1-diyl Groups: The disulfide compound is then reacted with ethane-2,1-diyl groups, often through nucleophilic substitution reactions.
Introduction of Guanidine Groups:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized further to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The guanidine groups can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Solvents: Ethanol, water, dimethyl sulfoxide.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and guanidine derivatives.
Biology: Employed in the study of protein folding and disulfide bond formation in proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride involves its ability to form stable disulfide bonds and interact with guanidine receptors. The disulfide bond can undergo redox reactions, making it useful in redox biology and chemistry. The guanidine groups can interact with various biological molecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(guanidino)ethane: Similar structure but lacks the disulfide bond.
1,1’-(Disulfanediylbis(methane-2,1-diyl))diguanidine: Similar but with a methane backbone instead of ethane.
Bis(guanidinoethyl)disulfide: Similar disulfide structure but different guanidine positioning.
Uniqueness
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride is unique due to its specific combination of a disulfide bond and guanidine groups, which confer distinct chemical reactivity and biological interactions. This makes it particularly useful in applications requiring redox activity and guanidine interactions.
Propiedades
Fórmula molecular |
C6H18Cl2N6S2 |
|---|---|
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C6H16N6S2.2ClH/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;;/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*1H |
Clave InChI |
GBRHGZCXNPVQJQ-UHFFFAOYSA-N |
SMILES canónico |
C(CSSCCN=C(N)N)N=C(N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


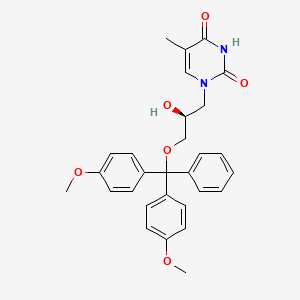
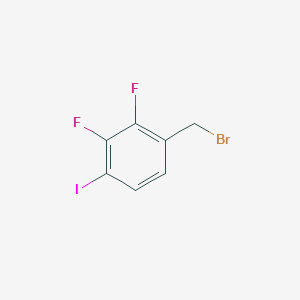
![8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
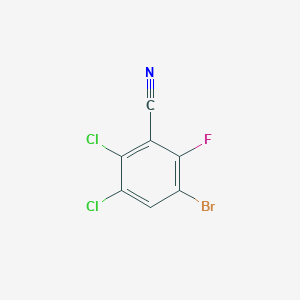

![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)

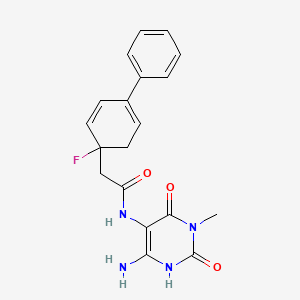
![N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B12845606.png)

